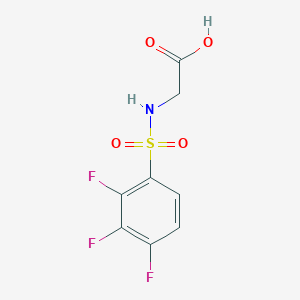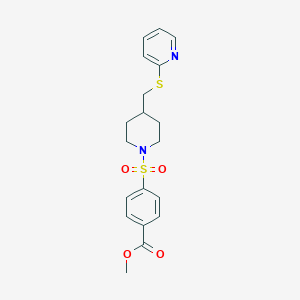
1,3-Dichloro-2-methoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-methoxy-2-methylpropane is a halogenated hydrocarbon with the molecular formula C5H10Cl2O. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a 2-methylpropane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methoxy-2-methylpropane can be synthesized through several methods, including:
Halogenation of 2-methoxy-2-methylpropane: This involves the reaction of 2-methoxy-2-methylpropane with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Substitution Reactions: Another method involves the substitution of hydrogen atoms in 2-methoxy-2-methylpropane with chlorine atoms using reagents like thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature and pressure control to optimize the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-2-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chloroformates or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 1,3-dichloro-2-methoxypropane.
Substitution: Substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used in substitution reactions.
Major Products Formed:
Chloroformates: Resulting from oxidation reactions.
1,3-Dichloro-2-methoxypropane: Formed through reduction reactions.
Substituted Derivatives: Various nucleophiles can replace chlorine atoms to form different substituted products.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-methoxy-2-methylpropane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,3-Dichloro-2-methoxy-2-methylpropane exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target specific enzymes involved in metabolic pathways.
Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules to influence biological processes.
Comparación Con Compuestos Similares
1,3-Dichloropropane: Lacks the methoxy group.
2-Methoxy-2-methylpropane: Lacks the chlorine atoms.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,3-dichloro-2-methoxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYIYWMSPFVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2782909.png)
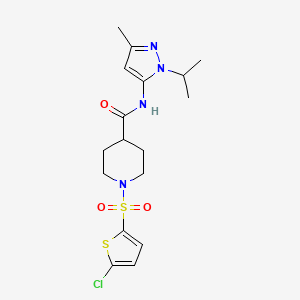
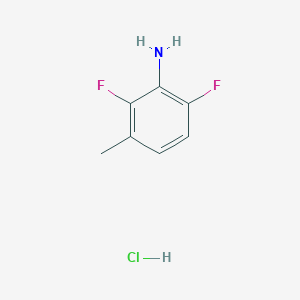
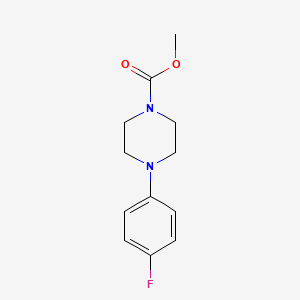
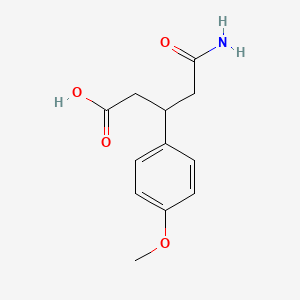
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)
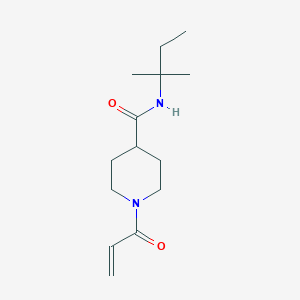
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B2782921.png)
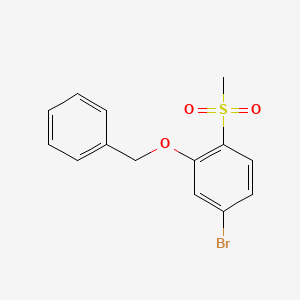
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide](/img/structure/B2782924.png)

![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)
